tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate
CAS No.:
Cat. No.: VC15784618
Molecular Formula: C14H21N3O3
Molecular Weight: 279.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H21N3O3 |
|---|---|
| Molecular Weight | 279.33 g/mol |
| IUPAC Name | tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate |
| Standard InChI | InChI=1S/C14H21N3O3/c1-14(2,3)20-13(18)16-8-4-5-12(17-19)11-6-9-15-10-7-11/h6-7,9-10,19H,4-5,8H2,1-3H3,(H,16,18)/b17-12- |
| Standard InChI Key | FBOOJRZVMPVFMV-ATVHPVEESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCCC/C(=N/O)/C1=CC=NC=C1 |
| Canonical SMILES | CC(C)(C)OC(=O)NCCCC(=NO)C1=CC=NC=C1 |
Introduction
Tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate is a complex organic compound classified as a carbamate. It features a unique structure that includes a tert-butyl group, a hydroxyimino functional group, and a pyridine ring. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Synthesis Methods
The synthesis of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate typically involves several steps, including the formation of a hydroxyimino intermediate and its subsequent coupling with tert-butyl carbamate. Common synthetic routes vary in efficiency and yield based on reaction conditions such as temperature, solvent choice, and the presence of catalysts.
Synthesis Steps
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Formation of Hydroxyimino Intermediate: The starting material, typically a pyridine derivative, is reacted with hydroxylamine hydrochloride in the presence of a base.
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Coupling with Tert-Butyl Carbamate: The hydroxyimino intermediate is then coupled with tert-butyl carbamate using a coupling reagent and a catalyst.
Potential Applications
Tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate has potential applications across various scientific fields, including pharmaceuticals and agrochemicals. Its unique structural features may allow for exploration in materials science or agriculture, depending on its reactivity and stability.
Potential Applications Table
| Field | Potential Use |
|---|---|
| Pharmaceuticals | Drug Development |
| Agrochemicals | Pesticide or Herbicide Development |
| Materials Science | Novel Material Synthesis |
Interaction Studies
Interaction studies involving tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate focus on its binding affinity and selectivity towards various biological targets, including proteins and nucleic acids. These studies are essential for determining the viability of this compound as a drug candidate.
Interaction Mechanisms
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Hydrogen Bonding: The hydroxyimino group can form hydrogen bonds with active sites on biological macromolecules.
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π-π Interactions: The pyridine ring can participate in π-π interactions, modulating the activity of target molecules.
Comparison with Similar Compounds
Several compounds share structural similarities with tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate, each with unique properties:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Tert-Butyl Carbamate | Contains a tert-butyl group and carbamate functionality | Simpler structure without hydroxyimino or pyridine |
| Pyridine-Based Carbamates | Incorporates pyridine rings with various substituents | Varies widely in biological activity depending on substituents |
| Hydroxyimino Derivatives | Features hydroxyimino groups linked to different scaffolds | Often exhibits antioxidant properties |
These comparisons highlight the uniqueness of tert-butyl N-[(4Z)-4-hydroxyimino-4-pyridin-4-ylbutyl]carbamate due to its specific combination of functional groups, which may confer distinct biological properties not found in simpler analogs.
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